methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
“Methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the molecular formula C15H11BrFN3O2 . It’s also known as "Methyl 6-(4-bromophenylamino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a bromophenylamino group, a fluoro group, and a carboxylate group .Scientific Research Applications
Crystal Structure Analysis
Crystal and Molecular Structures : The compound's crystal and molecular structures have been extensively studied. For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was a side product in the synthesis of an antitubercular agent (Richter et al., 2023).
X-ray Diffraction Structures : Ribeiro Morais et al. (2012) explored the X-ray diffraction structures of regioisomers of N-Methylated Benzimidazole Compounds, which are significant for designing amyloid-avid probes (Ribeiro Morais et al., 2012).
Synthesis Methods
Microwave-Assisted Synthesis : A novel microwave-assisted protocol for synthesizing similar compounds has been developed, as reported by Jagadeesha et al. (2023), indicating advancements in efficient synthesis techniques (Jagadeesha et al., 2023).
Synthesis of Substituted Compounds : Nandha et al. (2018) synthesized a series of substituted fluorobenzimidazoles as inhibitors, providing insights into the versatility of benzimidazole derivatives in medicinal chemistry (Nandha et al., 2018).
Biological Evaluation
Anticancer Agents : Karthikeyan et al. (2017) synthesized and examined various benzimidazole derivatives for their antiproliferative effects against breast cancer cell lines, highlighting the compound's potential in cancer therapeutics (Karthikeyan et al., 2017).
Synthesis for Pharmacological Screening : Binoy et al. (2021) focused on synthesizing fluorinated benzimidazole derivatives for pharmacological screening, indicating the compound's relevance in drug discovery (Binoy et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Properties : Ammal et al. (2018) researched the corrosion inhibition properties of benzimidazole derivatives for mild steel, revealing the compound's application in materials science (Ammal et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 6-(4-bromoanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O2/c1-21-8-19-15-12(21)7-11(16(22)23-2)14(13(15)18)20-10-5-3-9(17)4-6-10/h3-8,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAWZJMHDKCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=C(C=C3)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672828 | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | |
CAS RN |
1000340-06-6 | |
Record name | Methyl 5-[(4-bromophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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